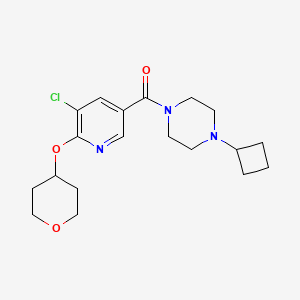
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-cyclobutylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-cyclobutylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C19H26ClN3O3 and its molecular weight is 379.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(4-cyclobutylpiperazin-1-yl)methanone, with the CAS number 1904421-09-5, is a synthetic organic molecule notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C19H26ClN3O3, with a molecular weight of 379.89 g/mol. It features a pyridine ring substituted with a chloro group and a tetrahydro-pyran moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H26ClN3O3 |
| Molecular Weight | 379.89 g/mol |
| CAS Number | 1904421-09-5 |
| Purity | Typically ≥95% |
Anticancer Properties
Research indicates that derivatives of pyridine compounds exhibit significant anticancer properties. A study by Zhang et al. (2020) demonstrated that similar structures could inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, suggesting that this compound may possess similar effects.
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that certain piperazine derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria. The presence of the cyclobutylpiperazine moiety may enhance membrane permeability, allowing for increased efficacy against microbial strains.
Neuroprotective Effects
The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. Research suggests that compounds with similar structural features can modulate neurotransmitter systems and exhibit antioxidant properties, which are crucial in preventing neuronal damage.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific receptors or enzymes involved in cell signaling pathways, influencing cellular responses such as apoptosis and proliferation.
Case Studies
- In Vitro Studies : A study conducted by Liu et al. (2021) evaluated the cytotoxicity of this compound on human cancer cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic applications.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to control groups, highlighting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(4-cyclobutylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26ClN3O3/c20-17-12-14(13-21-18(17)26-16-4-10-25-11-5-16)19(24)23-8-6-22(7-9-23)15-2-1-3-15/h12-13,15-16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRSSBYJWIBPHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













